6-Methyloctanoic acid

Description

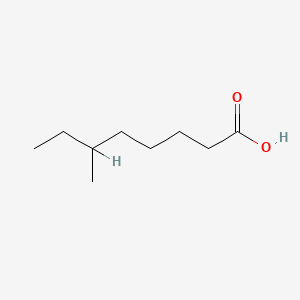

Structure

3D Structure

Properties

IUPAC Name |

6-methyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOPHQSTNHUENT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964658 |

Source

|

| Record name | 6-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-99-4 |

Source

|

| Record name | 6-Methylcaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Bacterial Production of 6-Methyloctanoic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Abstract

6-Methyloctanoic acid, an anteiso-branched-chain fatty acid (BCFA), is a significant metabolite in various bacterial species, contributing to the unique physicochemical properties of their cell membranes. While not as extensively studied as its longer-chain counterparts, its presence and biosynthesis are of considerable interest to researchers in microbiology, biotechnology, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, elucidates its biosynthetic pathway, and offers detailed protocols for its extraction and analysis. This document is intended to serve as a comprehensive resource for scientists seeking to understand and harness the production of this intriguing fatty acid.

Introduction: The Significance of Branched-Chain Fatty Acids in the Bacterial World

Bacterial cell membranes are not merely passive barriers; they are dynamic structures whose composition is intricately regulated to adapt to diverse environmental conditions. Fatty acids are the fundamental building blocks of the membrane phospholipids, and their structure dictates the fluidity, permeability, and function of the membrane. While many organisms primarily synthesize straight-chain fatty acids (SCFAs), a significant number of bacterial species, particularly within the Gram-positive phyla, produce branched-chain fatty acids (BCFAs) as major components of their membranes.[1]

BCFAs are characterized by one or more methyl branches along the acyl chain and are broadly classified into two main series: iso and anteiso. Iso-fatty acids have a methyl group at the penultimate carbon (ω-1), while anteiso-fatty acids have a methyl group at the antepenultimate carbon (ω-2). This compound, with its nine-carbon backbone and a methyl group at the sixth position, is classified as an anteiso-nonanoic acid (anteiso-C9:0).

The presence of BCFAs imparts crucial properties to bacterial membranes, most notably increased fluidity, particularly at lower temperatures.[2] This "homeoviscous adaptation" allows bacteria to thrive in a wide range of thermal environments. Furthermore, the specific ratio of different BCFAs can be a chemotaxonomic marker, aiding in the identification and classification of bacterial species.[1]

This guide will focus specifically on this compound, providing a detailed overview of its known and putative bacterial sources, the biochemical reactions that lead to its synthesis, and the analytical methodologies required for its robust detection and quantification.

Natural Occurrence of this compound in Bacteria

While direct reports cataloging every bacterial species that produces this compound are limited, its occurrence can be inferred from the well-established distribution of anteiso-BCFAs in the bacterial kingdom. The primary producers of anteiso-fatty acids are found among Gram-positive bacteria, with prominent examples in the following groups:

-

Firmicutes: This large phylum includes several genera known for their high content of BCFAs.

-

Bacillus species: Many members of the genus Bacillus, such as Bacillus subtilis, are known to synthesize a variety of iso- and anteiso-fatty acids.[3][4] While longer-chain anteiso-fatty acids like anteiso-C15:0 and anteiso-C17:0 are often predominant, the biosynthetic pathway allows for the formation of shorter-chain variants.[1]

-

Staphylococcus species: Staphylococcus aureus and other staphylococci incorporate a significant proportion of BCFAs into their membrane lipids to maintain fluidity.[5][6][7] Their ability to synthesize anteiso-fatty acids makes them a potential source of this compound.

-

Rumen Bacteria: The rumen of goats and sheep is a rich source of bacteria that produce BCFAs, which contribute to the characteristic flavor of their milk and meat. Genera such as Ruminococcus are known to produce a variety of branched-chain fatty acids.[8]

-

-

Actinobacteria: This phylum is renowned for its metabolic diversity and production of secondary metabolites.

-

Streptomyces species: As prolific producers of a vast array of bioactive compounds, Streptomyces species also possess complex fatty acid profiles that include BCFAs. Mutants of Streptomyces fradiae have been shown to produce various branched-chain fatty acids.[9]

-

Table 1: Prominent Bacterial Genera Known for Branched-Chain Fatty Acid Production

| Bacterial Genus | Phylum | Key Characteristics Related to BCFA Production |

| Bacillus | Firmicutes | High abundance of iso- and anteiso-fatty acids in membrane lipids.[3][4] |

| Staphylococcus | Firmicutes | BCFAs are essential for maintaining membrane fluidity and viability.[5][6] |

| Ruminococcus | Firmicutes | Found in the rumen of herbivores and contribute to the production of BCFAs.[8] |

| Streptomyces | Actinobacteria | Possess diverse fatty acid profiles, including various branched-chain forms.[9] |

| Myxococcus | Proteobacteria | Characterized by a high proportion of iso-branched fatty acids in their membranes.[8] |

Biosynthesis of this compound

The biosynthesis of this compound follows the general principles of bacterial fatty acid synthesis (FASII), with the key distinction lying in the initial "primer" molecule that initiates the elongation process. While straight-chain fatty acid synthesis typically starts with acetyl-CoA or propionyl-CoA, the synthesis of anteiso-fatty acids utilizes a branched-chain primer derived from the amino acid L-isoleucine.

The biosynthetic pathway can be broken down into the following key steps:

-

Primer Synthesis from L-Isoleucine: The essential precursor for this compound is 2-methylbutyryl-CoA. This primer is derived from the catabolism of the branched-chain amino acid L-isoleucine through a series of enzymatic reactions. A key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate (an intermediate in isoleucine degradation) to form 2-methylbutyryl-CoA.[3]

-

Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA primer is then loaded onto the acyl carrier protein (ACP) to form 2-methylbutyryl-ACP. This reaction is catalyzed by a β-ketoacyl-ACP synthase III (FabH) that has a preference for branched-chain acyl-CoA primers.

-

Elongation Cycles: The 2-methylbutyryl-ACP molecule enters the fatty acid synthesis cycle. In each cycle, the acyl chain is elongated by two carbons through the condensation with malonyl-ACP. This is followed by a series of reduction, dehydration, and another reduction step, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), respectively.

-

Chain Termination: For the synthesis of this compound (a C9 fatty acid), three elongation cycles are required after the initial priming with the C5 precursor (2-methylbutyryl-CoA). The termination of chain elongation is a complex process that can be influenced by various factors, including the specificity of the enzymes in the FASII system. The final product is 6-methyloctanoyl-ACP, which is then hydrolyzed to release the free fatty acid.

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.

Physiological Role of this compound

The primary and most well-understood function of this compound, as with other anteiso-BCFAs, is its contribution to the regulation of cell membrane fluidity. The methyl branch in the acyl chain disrupts the tight packing of the phospholipid tails, thereby lowering the phase transition temperature of the membrane. This is particularly crucial for bacteria that experience fluctuations in their growth temperature. By modulating the ratio of anteiso- to iso- and straight-chain fatty acids, bacteria can maintain an optimal level of membrane fluidity, which is essential for the proper function of membrane-embedded proteins, nutrient transport, and cellular signaling.[2]

Beyond its structural role, this compound may also serve as a precursor for the biosynthesis of other molecules, although this is less well-documented than for longer-chain fatty acids. In some bacteria, fatty acids can be precursors for the synthesis of secondary metabolites with diverse biological activities.

Experimental Protocols: Extraction and Analysis of this compound

The analysis of this compound from bacterial cultures involves three main stages: extraction of total lipids, derivatization of fatty acids to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Fatty Acids from Bacterial Cells

This protocol is adapted from established methods for bacterial fatty acid analysis.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet once with 0.9% NaCl solution and centrifuge again.

-

Resuspend the cell pellet in 1 ml of methanol in a glass centrifuge tube.

-

Add 2 ml of chloroform to the cell suspension.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add 0.8 ml of 0.9% NaCl solution to the mixture.

-

Vortex again for 1 minute to induce phase separation.

-

Centrifuge the mixture at 2,000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester form. The most common method is methylation.

Materials:

-

Dried total lipid extract

-

Anhydrous 2.5% HCl in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 2 ml of anhydrous 2.5% HCl in methanol.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat the mixture at 80°C for 1 hour in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 ml of hexane and 1 ml of saturated NaCl solution to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 2 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The sample is now ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of fatty acids.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection, depending on the concentration of the sample.

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs, and then hold at the final temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to obtain mass spectra for identification, and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Identification and Quantification:

-

Identification: The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the methyl ester will show a characteristic molecular ion peak and fragmentation pattern.

-

Quantification: For accurate quantification, an internal standard (e.g., a fatty acid with an odd number of carbons that is not present in the sample, such as heptadecanoic acid) should be added at the beginning of the extraction process. A calibration curve is generated using a series of known concentrations of the this compound standard.

Figure 2: Experimental workflow for the analysis of this compound from bacterial cultures.

Conclusion and Future Perspectives

This compound is a fascinating, yet understudied, branched-chain fatty acid that plays a vital role in the physiology of many bacterial species. Its production is intrinsically linked to the metabolism of the essential amino acid isoleucine, and its presence in the cell membrane is a key adaptation for maintaining membrane fluidity in diverse environments. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from bacterial sources.

Future research in this area could focus on several exciting avenues. A comprehensive survey of various bacterial species, particularly from environments with fluctuating temperatures or from the gut microbiota of animals known to harbor BCFA-producing bacteria, would provide a clearer picture of the distribution of this compound in nature. Furthermore, elucidating the specific regulatory mechanisms that control the flux of isoleucine into the BCFA biosynthetic pathway could open up opportunities for the metabolic engineering of bacteria to overproduce this compound for various biotechnological applications, including its potential use as a biofuel precursor or a specialty chemical. As our understanding of the intricate world of bacterial lipid metabolism continues to grow, so too will our appreciation for the significance of molecules like this compound.

References

- Ware, J. C., & Dworkin, M. (1973). Fatty acids of Myxococcus xanthus. Journal of bacteriology, 115(1), 253–261.

- Khatri, B., et al. (2021). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus.

- Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288–302.

- Sen, S., et al. (2019). Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus.

- Huber, M. L., et al. (1990). Branched-chain fatty acids produced by mutants of Streptomyces fradiae, putative precursors of the lactone ring of tylosin. Antimicrobial agents and chemotherapy, 34(8), 1535–1541.

- Bode, H. B., et al. (2006). Straight-chain fatty acids are dispensable in the myxobacterium Myxococcus xanthus for vegetative growth and fruiting body formation. Journal of bacteriology, 188(15), 5632–5634.

- Lennen, R. M., & Pfleger, B. F. (2013). Quantification of bacterial fatty acids by extraction and methylation. Journal of visualized experiments : JoVE, (78), e50724.

- Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of biological chemistry, 263(34), 18386–18396.

- García-López, M., et al. (2024). In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors. Molecular microbiology, 121(5), 865-881.

- Parsons, J. B., & Rock, C. O. (2011).

- Al-Zereini, W. A., et al. (2024).

- Diomandé, S. E., et al. (2015). Role of fatty acids in Bacillus environmental adaptation. Frontiers in microbiology, 6, 943.

- Scott, H. W., & Dehority, B. A. (1965). Phenylpropanoic Acid: Growth Factor for Ruminococcus albus. Journal of bacteriology, 89(5), 1169–1175.

- BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS Methods for 9-Methylundecanoic Acid Analysis.

- Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. International journal of molecular sciences, 22(6), 3247.

- Węgrzyn, G., & Węgrzyn, A. (2025).

- Barber, M. F., et al. (2025). Skin mycobiota-mediated antagonism against Staphylococcus aureus through a modified fatty acid. Current biology : CB, 35(10), 1685–1697.e7.

- Fikru, R., et al. (2022). Identification and Characterization of Candidate Rumen Bacterial Species from Beef Cattle with the Potential for Metabolizing Lipids.

- Neubauer, H. A., et al. (2021). Effect of nonmicrobial sources of anteiso fatty acids on bacterial growth rate estimates in cystic fibrosis sputum. MSystems, 6(4), e00473-21.

- Or-Rashid, M. M., et al. (2007). Fatty acid composition of ruminal bacteria and protozoa, with emphasis on conjugated linoleic acid, vaccenic acid, and odd-chain and branched-chain fatty acids. Journal of animal science, 85(5), 1228–1234.

- de Carvalho, C. C. C. R., & Caramujo, M. J. (2018). The various roles of fatty acids. Molecules (Basel, Switzerland), 23(10), 2583.

- Ueki, T., et al. (2023). A Trial for the Construction of a Cosmetic Pattern Map Considering Their Effects on Skin Microbiota—Principal Component Analysis of the Effects on Short-Chain Fatty Acid Production by Skin Microbiota Staphylococcus epidermidis. Cosmetics, 10(6), 161.

- Sfriso, R., et al. (2024). The Skin Microbiome and Bioactive Compounds: Mechanisms of Modulation, Dysbiosis, and Dermatological Implications. International Journal of Molecular Sciences, 25(12), 6523.

- Midha, S., et al. (2023). Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria. Antibiotics (Basel, Switzerland), 12(12), 1709.

- Lee, P. K. H., et al. (2020). Changes of the human skin microbiota upon chronic exposure to polycyclic aromatic hydrocarbon pollutants. Microbiome, 8(1), 91.

- Kim, J., et al. (2023). Screening of Acetic Acid Bacteria Isolated from Various Sources for Use in Kombucha Production. Foods (Basel, Switzerland), 13(1), 89.

- Huang, C. M., et al. (2020). Butyric acid from probiotic Staphylococcus epidermidis in the skin microbiome down-regulates the ultraviolet-induced pro-inflammatory IL-6 cytokine via short-chain fatty acid receptor. Scientific reports, 10(1), 1205.

- Thurnheer, T., et al. (1986). Orthanilic Acid and Analogues as Carbon Sources for Bacteria: Growth Physiology and Enzymic Desulphonation. Journal of general microbiology, 132(5), 1215–1220.

- Meylan, S., et al. (2017). Carbon Sources Tune Antibiotic Susceptibility in Pseudomonas aeruginosa via Tricarboxylic Acid Cycle Control. Cell chemical biology, 24(2), 193–204.

-

PubChem. (n.d.). Nonanoic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link].

Sources

- 1. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of Mycosubtilin Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 5. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of novel methyl-branched chain fatty acids from a halophilic Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Branched-Chain Fatty Acids

Foreword: The Expanding Frontier of Branched-Chain Fatty Acids in Science and Medicine

The world of lipidomics is in a constant state of discovery, and among the most intriguing molecules taking center stage are the branched-chain fatty acids (BCFAs). Once considered minor components of the cellular lipidome, primarily of interest to microbial physiologists, BCFAs are now recognized for their significant and diverse roles in biology and human health. From their fundamental function in maintaining membrane fluidity in bacteria to their emerging roles as signaling molecules with anti-inflammatory, anti-cancer, and metabolic regulatory properties, the scientific community's interest in BCFAs is burgeoning.[1][2][3][4][5][6]

This guide is designed for researchers, scientists, and drug development professionals who are poised to explore this exciting frontier. It moves beyond a simple recitation of facts to provide a comprehensive, in-depth technical overview of the core principles and methodologies underpinning the discovery and isolation of novel BCFAs. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of identifying these unique molecules. The protocols and workflows described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility. By grounding our discussion in authoritative sources and providing detailed, actionable methodologies, this guide aims to empower you to unlock the therapeutic and scientific potential of novel branched-chain fatty acids.

I. The Genesis of Diversity: Understanding Branched-Chain Fatty Acid Biosynthesis

A foundational understanding of how BCFAs are synthesized is crucial for their targeted discovery. The biosynthetic pathways of BCFAs are best characterized in bacteria, where these lipids are major components of the cell membrane, playing a critical role in adapting to environmental stressors such as low temperatures.[2][7][8]

The primary precursors for the most common types of BCFAs—iso and anteiso—are the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][9] The synthesis is initiated by the deamination of these amino acids to their corresponding α-keto acids.[1][10] A key enzymatic complex, the branched-chain α-keto acid dehydrogenase (BKD), then catalyzes the conversion of these α-keto acids into short, branched acyl-CoA primers.[7][8][11] These primers are subsequently elongated by the fatty acid synthase II (FASII) pathway to produce the final BCFA.[7][8]

Specifically:

-

Isoleucine is the precursor for anteiso-BCFAs, which have a methyl branch on the antepenultimate (third-to-last) carbon atom.[1][9]

-

Leucine and Valine serve as precursors for iso-BCFAs, which are characterized by a methyl branch on the penultimate (second-to-last) carbon atom.[1][9]

This biosynthetic link to BCAAs is a critical piece of information for researchers, as it suggests that the manipulation of BCAA availability in culture media can influence the BCFA profile of an organism, a useful tool in both basic research and for optimizing production of specific BCFAs.

Caption: Biosynthetic pathway of iso- and anteiso-BCFAs from BCAAs.

II. A Strategic Framework for the Discovery of Novel BCFAs

The discovery of novel BCFAs requires a multi-faceted approach that integrates bioinformatics, advanced analytical chemistry, and traditional microbiology. The following workflow provides a strategic framework for identifying new BCFAs and the organisms that produce them.

Sources

- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipotype.com [lipotype.com]

- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methyloctanoic Acid and its Role in Bacterial Quorum Sensing: A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cell-to-cell communication, or quorum sensing (QS), is a fundamental process in the microbial world, enabling bacteria to coordinate their behavior in a population density-dependent manner. This coordination is mediated by small, diffusible signal molecules. Among these, the fatty acid class of signals has emerged as a crucial regulator of virulence and biofilm formation in a variety of pathogenic bacteria. This technical guide provides an in-depth exploration of 6-methyloctanoic acid and its analogs, key constituents of the Diffusible Signal Factor (DSF) family of quorum sensing signals. Primarily focusing on the well-characterized Rpf/DSF pathway in the plant pathogen Xanthomonas, this document will detail the biosynthesis of these signaling molecules, the intricacies of their perception and signal transduction, and the downstream physiological responses they elicit. Furthermore, this guide will equip researchers with detailed experimental protocols for the study of this fascinating signaling system and discuss its potential as a novel target for antimicrobial drug development.

Introduction: The Language of Bacteria - Quorum Sensing and the DSF Family

Bacteria are not solitary organisms; they exist within complex communities and have evolved sophisticated communication systems to orchestrate collective behaviors. This process, known as quorum sensing, relies on the production, release, and detection of signaling molecules called autoinducers[1]. When the population density reaches a critical threshold, the concentration of these autoinducers surpasses a specific level, triggering a coordinated change in gene expression across the community. This allows bacteria to collectively engage in processes that would be ineffective if undertaken by individual cells, such as biofilm formation, virulence factor production, and antibiotic resistance[1][2].

While Gram-negative bacteria commonly utilize N-acyl homoserine lactones (AHLs) as QS signals, a distinct and significant class of signals is the Diffusible Signal Factor (DSF) family of fatty acids[3][4]. First identified in the plant pathogen Xanthomonas campestris pv. campestris, the DSF family comprises a range of cis-2-unsaturated fatty acids that vary in chain length and branching patterns[4][5]. This compound is a representative member of the broader class of branched-chain fatty acids that serve as precursors for some of these signaling molecules. The canonical DSF molecule is cis-11-methyl-2-dodecenoic acid[3][6]. This guide will delve into the pivotal role of these fatty acid signals, with a focus on the well-studied Rpf/DSF system in Xanthomonas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 504-99-4 | [3][4] |

| Molecular Formula | C9H18O2 | [3][4] |

| Molecular Weight | 158.24 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in organic solvents, limited in water | [5] |

Biosynthesis of DSF Family Signals: A Link to Fatty Acid Metabolism

The synthesis of DSF family signals, including those derived from branched-chain fatty acids, is intrinsically linked to the bacterial fatty acid synthesis (FAS) pathway. The core of this process is orchestrated by the rpf (regulation of pathogenicity factors) gene cluster[3][7].

The rpf Gene Cluster

The rpf gene cluster is central to DSF signaling. In Xanthomonas, it typically includes rpfF, rpfB, rpfC, and rpfG, which are responsible for the synthesis, perception, and transduction of the DSF signal[3][8]. The expression of this cluster is itself subject to complex regulation, ensuring that DSF signaling is integrated with other cellular processes[9][10].

The Key Enzyme: RpfF

The central enzyme in DSF biosynthesis is RpfF[3][11]. RpfF is a unique bifunctional enzyme belonging to the crotonase superfamily that exhibits both dehydratase and thioesterase activity[1][3]. The synthesis of DSF family signals from precursors derived from the FAS pathway proceeds as follows:

-

Precursor Generation: The FAS cycle generates 3-hydroxyacyl-acyl carrier protein (ACP) intermediates of varying lengths. For branched-chain DSFs like cis-11-methyl-2-dodecenoic acid, the biosynthesis initiates with branched-chain amino acids such as leucine and valine, which are converted into branched-chain acyl-CoA primers for the FAS pathway[6][8][11].

-

Dehydratase Activity: RpfF catalyzes the dehydration of the 3-hydroxyacyl-ACP precursor, introducing a cis-2 double bond to form a cis-2-enoyl-ACP intermediate[1][3].

-

Thioesterase Activity: Subsequently, the thioesterase activity of RpfF cleaves the thioester bond, releasing the free fatty acid signal molecule (e.g., DSF) and holo-ACP[1][3].

The Rpf/DSF Quorum Sensing Circuit in Xanthomonas

The Rpf/DSF signaling pathway is a well-defined two-component system that allows Xanthomonas to sense and respond to its population density.

Signal Perception by the RpfC Sensor Kinase

At the heart of DSF perception is the membrane-bound sensor kinase, RpfC[3][7]. RpfC is a complex protein with a sensor domain that detects extracellular DSF and a cytoplasmic region that initiates a phosphorylation cascade[12]. At low cell densities, RpfC is thought to interact with and inhibit the activity of RpfF, thus limiting DSF synthesis[3]. As the bacterial population grows, the accumulating DSF binds to the sensor domain of RpfC. While the precise crystal structure of the RpfC sensor domain with a DSF ligand is not yet fully elucidated, it is proposed that ligand binding induces a conformational change in RpfC[12].

Signal Transduction via the RpfG Response Regulator

The conformational change in RpfC upon DSF binding triggers its autophosphorylation. The phosphate group is then transferred to the response regulator, RpfG[3][7]. RpfG contains an HD-GYP domain, which functions as a phosphodiesterase that specifically degrades the second messenger cyclic dimeric GMP (c-di-GMP)[5].

Downstream Regulation

The decrease in intracellular c-di-GMP levels is the critical output of the Rpf/DSF signaling pathway. This change in the concentration of a key second messenger leads to the altered activity of various downstream effectors, including transcription factors and enzymes. This ultimately results in a coordinated change in the expression of genes involved in virulence, biofilm formation, and other collective behaviors[5].

Physiological Roles of DSF Signaling

The Rpf/DSF quorum sensing system governs a suite of physiological processes that are critical for the success of Xanthomonas as a plant pathogen.

Regulation of Virulence Factors

DSF signaling positively regulates the production of a wide array of virulence factors, including extracellular enzymes such as proteases and cellulases, which degrade the plant cell wall, and the exopolysaccharide xanthan, which is crucial for biofilm formation and evasion of the host immune response[3][13]. Transcriptomic and proteomic studies have revealed a broad network of genes and proteins that are under the control of the Rpf/DSF system[2][4][5][11][14].

Control of Biofilm Formation and Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from environmental stresses and antimicrobial agents. The Rpf/DSF system plays a dual role in biofilm dynamics. While it promotes the production of the biofilm matrix component xanthan, high concentrations of DSF can also trigger biofilm dispersal, allowing the bacteria to colonize new sites[15].

Swarming Motility

Swarming is a coordinated multicellular movement of bacteria across a surface. In Xanthomonas albilineans, DSF signaling has been shown to modulate swarming motility by regulating the expression of flagellar and chemotaxis genes[7].

Table 2: Summary of Key Genes and Proteins Regulated by the Rpf/DSF System in Xanthomonas

| Gene/Protein Category | Function | Regulation by DSF | Selected References |

| Extracellular Enzymes | Proteases, Cellulases, Pectinases | Positive | [3][13] |

| Exopolysaccharides (EPS) | Xanthan (Biofilm Matrix) | Positive | [3][13][15] |

| Adhesins | Cell surface proteins for attachment | Positive | [4] |

| Type III Secretion System | Delivery of effector proteins into host cells | Negative | [9] |

| Flagellar and Chemotaxis Genes | Motility and Swarming | Modulatory | [7] |

| Stress Response Proteins | Catalase, Superoxide Dismutase | Positive | [4][14] |

Experimental Methodologies for Studying DSF-Mediated Quorum Sensing

Investigating the Rpf/DSF signaling system requires a combination of biochemical, genetic, and analytical techniques.

Extraction and Quantification of DSF Signals

Objective: To extract and quantify DSF family signals from bacterial culture supernatants.

Methodology: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for the sensitive and specific detection of these fatty acid signals[16].

Protocol:

-

Culture Growth: Grow the Xanthomonas strain of interest in a suitable liquid medium to the desired growth phase (typically late exponential or early stationary phase).

-

Supernatant Collection: Pellet the bacterial cells by centrifugation and carefully collect the supernatant.

-

Acidification: Acidify the supernatant to a pH below 4.0 with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of the DSF molecules, making them more amenable to organic solvent extraction.

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction twice to ensure complete recovery.

-

Drying and Reconstitution: Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for UPLC-MS analysis.

-

UPLC-MS Analysis: Inject the reconstituted sample into a UPLC system coupled to a mass spectrometer. Use a suitable C18 column for separation. Monitor for the specific mass-to-charge ratio (m/z) of the DSF molecule of interest.

-

Quantification: Generate a standard curve using synthetic DSF of known concentrations to quantify the amount of DSF in the bacterial culture extract[16].

Construction and Use of a DSF Biosensor Strain

Objective: To create a bacterial reporter strain that produces a measurable output (e.g., fluorescence or luminescence) in response to DSF.

Methodology: This involves fusing the promoter of a DSF-responsive gene to a reporter gene (e.g., gfp or lux) and introducing this construct into a suitable bacterial host.

Protocol:

-

Promoter Selection: Identify a promoter that is strongly and specifically induced by DSF signaling in the bacterium of interest. The promoter of a gene encoding an extracellular enzyme is often a good candidate.

-

Plasmid Construction: Using standard molecular cloning techniques, clone the selected promoter upstream of a promoterless reporter gene in a suitable plasmid vector.

-

Transformation: Introduce the reporter plasmid into a bacterial strain that is deficient in DSF synthesis (e.g., an rpfF mutant) but contains a functional DSF perception and signal transduction system (rpfC and rpfG). This ensures that the reporter responds only to exogenously added DSF.

-

Biosensor Assay: a. Grow the biosensor strain in a suitable liquid medium. b. Add different concentrations of the sample to be tested (e.g., culture supernatants or purified compounds) to the biosensor culture. c. Incubate for a period sufficient for reporter gene expression. d. Measure the reporter output (e.g., fluorescence using a plate reader or fluorescence microscope). e. The intensity of the reporter signal will be proportional to the concentration of DSF in the sample.

Implications for Drug Development: Targeting DSF Quorum Sensing

The critical role of the Rpf/DSF quorum sensing system in regulating virulence and biofilm formation in pathogenic bacteria makes it an attractive target for the development of novel anti-infective therapies. Disrupting this communication system, a strategy known as "quorum quenching," offers a promising alternative to traditional antibiotics, as it is less likely to impose selective pressure for the development of resistance.

Potential strategies for targeting the Rpf/DSF pathway include:

-

Inhibition of DSF Biosynthesis: Developing small molecule inhibitors that target the enzymatic activity of RpfF would prevent the production of the signaling molecule.

-

Blocking DSF Perception: Designing antagonists that bind to the RpfC sensor but do not trigger downstream signaling would effectively block the communication pathway.

-

Enzymatic Degradation of DSF: Utilizing enzymes that can specifically degrade DSF molecules in the extracellular environment would prevent the signal from reaching its target receptor.

Conclusion

This compound and its analogs within the DSF family represent a fascinating and crucial class of quorum sensing signals in the bacterial world. The Rpf/DSF system in Xanthomonas provides a paradigm for understanding how bacteria utilize fatty acid signals to coordinate complex behaviors essential for their survival and pathogenicity. A thorough understanding of the biosynthesis, perception, and downstream effects of these signals, facilitated by the experimental approaches outlined in this guide, is paramount for advancing our knowledge of bacterial communication and for the development of innovative strategies to combat bacterial diseases.

References

-

Feng, J., et al. (2023). Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review. International Journal of Molecular Sciences, 24(2), 1543. [Link]

-

An, S., et al. (2019). Mechanistic Insights Into Regulation of virulence and Diffusible Signal Factor (DSF)-mediated Quorum Sensing in Xanthomonas citri. Zenodo. [Link]

-

Deng, Y., et al. (2014). The DSF Family of Quorum Sensing Signals: Diversity, Biosynthesis, and Turnover. Applied and Environmental Microbiology, 80(23), 7175-7183. [Link]

-

Zhou, L., et al. (2015). The Multiple DSF-family QS Signals are Synthesized from Carbohydrate and Branched-chain Amino Acids via the FAS Elongation Cycle. Scientific Reports, 5, 13294. [Link]

-

Li, M., et al. (2025). Diffusible Signal Factor-Mediated Quorum Sensing Modulates Swarming in Xanthomonas albilineans. Phytopathology, 115(1), 11-20. [Link]

-

Gfeller, A., et al. (2009). Xanthomonas campestris Overcomes Arabidopsis Stomatal Innate Immunity through a DSF Cell-to-Cell Signal-Regulated Virulence Factor. Plant Physiology, 151(4), 1823-1834. [Link]

-

Feng, J., et al. (2023). Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review. ResearchGate. [Link]

-

Zhou, L., et al. (2017). Extraction, Purification and Quantification of Diffusible Signal Factor Family Quorum-sensing Signal Molecules in Xanthomonas oryzae pv. oryzae. Journal of Visualized Experiments, (121), 55375. [Link]

-

Kakkar, A., et al. (2015). Xanthomonas campestris cell–cell signalling molecule DSF (diffusible signal factor) elicits innate immunity in plants and is suppressed by the exopolysaccharide xanthan. Journal of Experimental Botany, 66(21), 6697-6714. [Link]

-

Ryan, R. P., et al. (2015). The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators. PLoS Pathogens, 11(7), e1004986. [Link]

-

Boon, C., et al. (2011). Different DSF-mediated signaling systems in Xanthomonas campestris and Burkholderia cenocepacia. ResearchGate. [Link]

-

Deng, Y., et al. (2018). Xanthomonas campestris Promotes Diffusible Signal Factor Biosynthesis and Pathogenicity by Utilizing Glucose and Sucrose from Host Plants. Molecular Plant-Microbe Interactions, 31(11), 1145-1156. [Link]

-

Li, R., et al. (2023). Diffusible signal factor primes plant immunity against Xanthomonas campestris pv. campestris (Xcc) via JA signaling in Arabidopsis and Brassica oleracea. BMC Plant Biology, 23(1), 324. [Link]

-

Feng, J., et al. (2023). Schematic representation depicting the pathway of RpfF/DSF quorum sensing. ResearchGate. [Link]

-

Ryan, R. P., & Dow, J. M. (2011). The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators. PLoS Pathogens, 7(7), e1002212. [Link]

-

An, S., et al. (2019). Diffusible signal factor (DSF)-mediated quorum sensing modulates expression of diverse traits in Xanthomonas citri and responses of citrus plants to promote disease. BMC Genomics, 20(1), 59. [Link]

-

He, Y. W., et al. (2017). Bacterial Quorum-Sensing Signal DSF Inhibits LPS-Induced Inflammations by Suppressing Toll-like Receptor Signaling and Preventing Lysosome-Mediated Apoptosis in Zebrafish. International Journal of Molecular Sciences, 18(12), 2649. [Link]

-

An, S., et al. (2019). (PDF) Diffusible signal factor (DSF)-mediated quorum sensing modulates expression of diverse traits in Xanthomonas citri and responses of citrus plants to promote disease. ResearchGate. [Link]

-

An, S., et al. (2019). List of genes related to stress tolerance in Xac regulated by DSF/Rpf-mediated QS during early stages of host infection. ResearchGate. [Link]

-

Huedo, P., et al. (2015). Decoding the genetic and functional diversity of the DSF quorum-sensing system in Stenotrophomonas maltophilia. Frontiers in Microbiology, 6, 653. [Link]

-

Li, R., et al. (2024). Regulatory Effects of Diverse DSF Family Quorum-Sensing Signals in Plant-Associated Bacteria. ResearchGate. [Link]

-

He, Y. W., et al. (2006). Dual Signaling Functions of the Hybrid Sensor Kinase RpfC of Xanthomonas campestris Involve Either Phosphorelay or Receiver Domain-Protein Interaction. Journal of Biological Chemistry, 281(45), 34114-34123. [Link]

-

Tang, J. L., et al. (1991). Genetic and molecular analysis of a cluster of rpf genes involved in positive regulation of synthesis of extracellular enzymes and polysaccharide in Xanthomonas campestris pathovar campestris. Molecular & General Genetics, 226(3), 409-417. [Link]

-

Dow, J. M., et al. (2003). The Rpf/DSF cell-to-cell signaling system of Xanthomonas. Essays in Biochemistry, 39, 133-143. [Link]

-

Dow, J. M., et al. (2003). Controlled synthesis of the DSF cell–cell signal is required for biofilm formation and virulence in Xanthomonas campestris. Molecular Microbiology, 50(1), 167-180. [Link]

Sources

- 1. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of the regulatory function of DSF-dependent quorum sensing in Xanthomonas oryzae pv. oryzicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. The Multiple DSF-family QS Signals are Synthesized from Carbohydrate and Branched-chain Amino Acids via the FAS Elongation Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic and molecular analysis of a cluster of rpf genes involved in positive regulation of synthesis of extracellular enzymes and polysaccharide in Xanthomonas campestris pathovar campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Xanthomonas oryzae pv. oryzae RpfE Regulates Virulence and Carbon Source Utilization without Change of the DSF Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomic analysis of the regulatory function of DSF-dependent quorum sensing in Xanthomonas oryzae pv. oryzicola. (2011) | Yancun Zhao | 39 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF | PLOS Biology [journals.plos.org]

- 14. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Controlled synthesis of the DSF cell–cell signal is required for biofilm formation and virulence in Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Exploring the Diversity of Fatty Acid Profiles in Microorganisms

Introduction: The Unseen Lipid World of Microbes

Microorganisms, from bacteria and archaea to fungi and microalgae, represent a vast and largely untapped reservoir of biochemical diversity. Among the myriad of molecules they produce, fatty acids stand out for their fundamental roles in cellular structure and function, as well as their immense potential for biotechnological applications, including drug development. This guide provides an in-depth exploration of the diverse fatty acid profiles found in microorganisms, offering both foundational knowledge and practical, field-proven methodologies for their study. We will delve into the structural variety of these lipids, their biosynthetic origins, their physiological significance, and the analytical techniques required for their comprehensive characterization. For researchers, scientists, and drug development professionals, understanding this microbial lipidome is a critical step towards harnessing its potential for novel therapeutic agents and biomaterials.

The Spectrum of Microbial Fatty Acids: Beyond the Basics

The fatty acid composition of a microorganism is a unique chemical fingerprint, reflecting its genetic makeup and physiological state.[1][2][3][4] This diversity extends far beyond the simple saturated and unsaturated fatty acids commonly found in higher organisms.

Core Fatty Acid Classes in Microorganisms

-

Saturated Fatty Acids (SFAs): These are the simplest fatty acids, with no double bonds in their hydrocarbon chains.[5] They are fundamental components of cell membranes, contributing to their structural integrity.[6] Palmitic acid (C16:0) and stearic acid (C18:0) are among the most common SFAs found in microorganisms.[5]

-

Unsaturated Fatty Acids (UFAs): Containing one or more double bonds, UFAs are crucial for maintaining membrane fluidity, especially in response to temperature changes.[5][7] Microorganisms synthesize monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) through both aerobic and anaerobic pathways.[8][9]

-

Branched-Chain Fatty Acids (BCFAs): Predominantly found in bacteria, BCFAs have one or more methyl branches on their carbon chain.[10][11] These branches, typically iso or anteiso configurations, disrupt lipid packing and significantly increase membrane fluidity.[7] BCFAs are important biomarkers for specific bacterial groups and play roles in microbial adaptation to environmental stress.[7][11][12]

-

Odd-Chain Fatty Acids (OCFAs): As their name suggests, these fatty acids possess an odd number of carbon atoms.[13] While generally less abundant than their even-chained counterparts, OCFAs are found across microbial kingdoms and are synthesized from propionyl-CoA as a primer instead of acetyl-CoA.[14][15][16] Their presence can have significant implications for microbial metabolism and they have garnered interest for their potential health benefits.[16][17]

-

Polyunsaturated Fatty Acids (PUFAs) in Microalgae: Microalgae are a particularly rich source of long-chain PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are essential for human health.[18][19][20][21][22] The production of these valuable fatty acids can be influenced by environmental factors like temperature and nutrient availability.[18]

Factors Influencing Fatty Acid Profiles

The fatty acid composition of a microorganism is not static. It is a dynamic profile influenced by a variety of intrinsic and extrinsic factors:

-

Genetic Makeup: The enzymatic machinery for fatty acid biosynthesis is genetically encoded and varies significantly between different microbial species and even strains.[23]

-

Growth Temperature: Microorganisms modulate the saturation and branching of their membrane fatty acids to maintain optimal fluidity in response to temperature fluctuations.[18][24]

-

Nutrient Availability: The composition of the growth medium, including the carbon source and the presence of specific precursors, can significantly alter the fatty acid profile.[18][23]

-

Growth Phase: The relative proportions of different fatty acids can change as a microbial culture progresses through different growth phases.

The Functional Significance of Microbial Fatty Acids

Fatty acids are not merely structural components; they are active participants in a wide array of cellular processes.

-

Membrane Structure and Fluidity: The primary role of fatty acids is as the hydrophobic tails of phospholipids, the building blocks of cellular membranes.[6][25][26] The diversity in fatty acid structure allows microorganisms to fine-tune the physical properties of their membranes, ensuring proper function under diverse environmental conditions.[5][7][11]

-

Energy Storage: Many microorganisms accumulate fatty acids in the form of triacylglycerols (TAGs) or polyhydroxyalkanoates (PHAs) as energy reserves.[5][27]

-

Signaling Molecules: Certain fatty acids and their derivatives can act as signaling molecules, involved in processes such as quorum sensing and pathogenesis.[26]

-

Biomarkers: The unique fatty acid profiles of different microbial taxa allow them to be used as biomarkers for identifying and quantifying microbial populations in complex environmental samples.[1][3][5]

Biosynthesis of Microbial Fatty Acids: A Mechanistic Overview

Microorganisms primarily synthesize fatty acids via the highly conserved Type II fatty acid synthase (FAS) system.[25] This multi-enzyme pathway involves a series of cyclical reactions that sequentially add two-carbon units to a growing acyl chain.

The synthesis of different fatty acid classes involves specific enzymatic modifications to this core pathway:

-

Unsaturated Fatty Acid Synthesis: This can occur through oxygen-dependent (aerobic) or oxygen-independent (anaerobic) pathways.[9]

-

Branched-Chain Fatty Acid Synthesis: The biosynthesis of BCFAs is initiated by the use of branched-chain acyl-CoA primers, which are derived from the metabolism of branched-chain amino acids.[24]

-

Odd-Chain Fatty Acid Synthesis: The key precursor for OCFA biosynthesis is propionyl-CoA, which serves as the starter unit in place of acetyl-CoA.[15][16]

Below is a generalized workflow for the Type II Fatty Acid Synthesis pathway.

Caption: Generalized Type II Fatty Acid Synthesis (FASII) Pathway in Bacteria.

Methodologies for Analyzing Microbial Fatty Acid Profiles

A robust and validated analytical workflow is essential for the accurate characterization of microbial fatty acid profiles.

Experimental Workflow Overview

The general workflow for analyzing microbial fatty acids involves cell harvesting, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by chromatography.

Sources

- 1. Fatty Acids as a Tool to Understand Microbial Diversity and Their Role in Food Webs of Mediterranean Temporary Ponds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. microbenotes.com [microbenotes.com]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 11. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 12. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 13. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 14. Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]

- 18. mdpi.com [mdpi.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. Frontiers | Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications [frontiersin.org]

- 21. Microalgal polyunsaturated fatty acids: Hotspots and production techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 25. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] The Various Roles of Fatty Acids | Semantic Scholar [semanticscholar.org]

The Lipo-Anchor: Unraveling the Critical Function of 6-Methyloctanoic Acid in Polymyxin B's Antimicrobial Power and Peril

Introduction: A Resurgence of a Last-Resort Antibiotic

In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has turned its gaze back to a class of potent, albeit toxic, antibiotics: the polymyxins. Polymyxin B, a cyclic lipopeptide discovered in 1947, has re-emerged as a last-line defense against formidable pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its efficacy, however, is a double-edged sword, with significant nephrotoxicity and neurotoxicity limiting its clinical application.[1][3] Central to both the potent bactericidal activity and the dose-limiting toxicity of polymyxin B is a seemingly simple yet functionally profound component: a 6-methyloctanoic acid tail. This technical guide delves into the multifaceted role of this N-terminal fatty acyl chain, dissecting its pivotal function in the molecular architecture, mechanism of action, and the ongoing quest to engineer safer, more effective polymyxin derivatives.

The Amphipathic Architecture: A Tale of Two Domains

Polymyxin B's structure is a masterclass in functional design, characterized by its amphipathic nature. It comprises a polycationic cyclic heptapeptide, a linear tripeptide side chain, and the crucial N-terminal fatty acyl tail, which in the major component, polymyxin B1, is (S)-6-methyloctanoic acid.[4][5][6] This unique arrangement creates two distinct functional domains: a positively charged peptide ring responsible for the initial electrostatic attraction to the bacterial surface, and a hydrophobic lipid tail that serves as a membrane anchor.[4][7] The interplay between these two domains is the cornerstone of polymyxin B's potent antimicrobial action.

Diagram: Molecular Structure of Polymyxin B1

Caption: Structure of Polymyxin B1 highlighting the fatty acid tail.

Mechanism of Action: A Multi-pronged Assault on the Outer Membrane

The primary target of polymyxin B is the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[7][8][9] The bactericidal cascade is initiated by an electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the peptide ring and the negatively charged phosphate groups of lipid A, the membrane-anchoring component of LPS.[8][10][11] This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized membrane destabilization.[10][11]

This is where the this compound tail plays its indispensable role. Following the electrostatic attraction, the hydrophobic fatty acyl chain inserts into the lipid A core of the outer membrane.[4][8][9] This hydrophobic interaction is the predominant energetic driving force for the formation of the polymyxin B-LPS complex and is crucial for disrupting the packing of the lipid A fatty acyl chains.[4] The insertion of the fatty acid tail, along with the hydrophobic D-Phe⁶-L-Leu⁷ segment of the peptide ring, effectively creates fissures in the outer membrane, a process often referred to as "self-promoted uptake."[7][12] This disruption increases the permeability of the outer membrane, allowing the polymyxin B molecule to access the periplasmic space and subsequently the inner cytoplasmic membrane, leading to leakage of intracellular contents and ultimately, cell death.[7][10][11]

The criticality of the this compound is unequivocally demonstrated by the lack of antibacterial activity in polymyxin B nonapeptide, a derivative where the fatty acyl-Dab¹ residue has been proteolytically cleaved.[8][12][13] While the nonapeptide can still interact with LPS, it lacks the hydrophobic anchor necessary to disrupt the membrane integrity, rendering it ineffective as a standalone antibiotic.[14]

Diagram: Polymyxin B Mechanism of Action

Caption: Step-wise mechanism of Polymyxin B's action on the outer membrane.

The Double-Edged Sword: Contribution to Toxicity

Unfortunately, the very features that make the this compound tail a potent weapon against bacteria also contribute to polymyxin B's toxicity in humans. The precise mechanisms of polymyxin-induced nephrotoxicity are not fully elucidated, but it is understood that the lipopeptide's interaction with the membranes of renal tubular cells is a key factor. The hydrophobic fatty acid tail, in conjunction with the cationic Dab¹ residue, is believed to play a significant role in the damage to renal tissue.[15] This is supported by the observation that polymyxin B nonapeptide, which lacks the fatty acyl tail, is considerably less toxic.[14][15]

Structure-Activity Relationship and the Quest for Safer Polymyxins

The critical role of the this compound tail has made it a prime target for medicinal chemists aiming to develop new polymyxin analogues with an improved therapeutic index. Structure-activity relationship (SAR) studies have explored the impact of modifying the length, branching, and nature of the N-terminal fatty acyl chain on both antimicrobial activity and toxicity.

| Modification of Fatty Acyl Chain | Impact on Antibacterial Activity | Impact on Toxicity | Reference |

| Removal of fatty acyl chain (Polymyxin Nonapeptide) | Loss of activity | Reduced toxicity | [8][12][13][14][15] |

| Variation in chain length (C9-C14) | Longer chains show more activity against resistant strains | Hydrophobicity influences toxicity | [12] |

| Replacement with bulky hydrophobic groups (e.g., Fmoc) | Enhanced in vitro activity | Reduced acute toxicity in mice | [12] |

| Replacement with biaryl amide substituents | Promising activity and reduced toxicity in vitro | Failed to show reduced toxicity in vivo (dogs) | [15] |

These studies underscore the delicate balance that must be struck: the fatty acyl chain is essential for antibacterial efficacy, but its hydrophobicity is also a key driver of toxicity. The goal of ongoing research is to identify novel lipid tails that can effectively disrupt bacterial membranes while minimizing interactions with mammalian cell membranes.

Biosynthesis: The Non-Ribosomal Assembly Line

Polymyxin B, including its this compound component, is not synthesized by the ribosomal machinery that produces most proteins. Instead, it is assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS).[7][16][17] The biosynthesis is initiated by a specific NRPS module that recognizes and activates a fatty acid, such as this compound or a related precursor, and attaches it to the first amino acid of the peptide chain, L-Dab.[17] The subsequent NRPS modules then sequentially add the remaining amino acids to build the complete lipopeptide.

Diagram: Simplified Polymyxin B Biosynthesis

Caption: Non-ribosomal peptide synthesis of Polymyxin B.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of polymyxin B, a measure of its antibacterial potency.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test Gram-negative bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Polymyxin B Dilutions:

-

Prepare a stock solution of polymyxin B in sterile water.

-

Perform serial two-fold dilutions of the polymyxin B stock solution in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the polymyxin B dilutions.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of polymyxin B that completely inhibits visible growth.

-

Conclusion and Future Perspectives

The this compound tail of polymyxin B is far more than a simple lipid appendage; it is the lynchpin of the antibiotic's potent bactericidal activity. Its role in anchoring the molecule to the bacterial outer membrane and driving the disruption of this critical barrier is indispensable. However, this very function is intrinsically linked to the drug's dose-limiting toxicity. The challenge for the future lies in leveraging our detailed understanding of the structure-activity relationships of this fatty acyl chain to design and synthesize novel polymyxin derivatives. The goal is to uncouple the potent antibacterial activity from the deleterious effects on host cells, thereby forging a new generation of safer, last-resort antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

-

Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Alternative Mechanisms of Action and Resistance. Annual Review of Microbiology, 71, 349-375. [Link]

-

Sabnis, A., Hagart, K. L., Klöckner, A., Becce, M., Evans, L. E., Furniss, R. C. D., ... & Edwards, A. M. (2024). Potent activity of polymyxin B is associated with long-lived super-stoichiometric accumulation mediated by weak-affinity binding to lipid A. Nature Communications, 15(1), 4683. [Link]

-

Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure–activity relationships of polymyxin antibiotics. Journal of Medicinal Chemistry, 53(5), 1898-1916. [Link]

-

Olaitan, A. O., Morand, S., & Rolain, J. M. (2023). Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance. FEMS Microbiology Reviews, 47(5), fuad046. [Link]

-

Lim, L. M., Ly, N., Anderson, D., Yang, J. C., Macander, K. E., Juttukonda, L. J., ... & Tam, V. H. (2010). Antimicrobial activity and toxicity of the major lipopeptide components of polymyxin B and colistin: last-line antibiotics against multidrug-resistant Gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 54(10), 4496-4499. [Link]

-

Pharma Trend. (2024). Polymyxin | Mechanism Of Action | Antimicrobial Spectrum | Adverse Effects. YouTube. [Link]

-

Clifton, L. A., Skoda, M. W. A., Le, C., & Ciesielski, F. (2021). Interactions of polymyxin B with lipopolysaccharide-containing membranes. Scientific Reports, 11(1), 15201. [Link]

-

Roberts, K. D., Azad, M. A. K., Wang, J., Horne, A. S., Thompson, P. E., Nation, R. L., ... & Li, J. (2015). Probing the penetration of antimicrobial polymyxin lipopeptides into Gram-negative bacteria. Bioconjugate Chemistry, 26(4), 723-731. [Link]

-

Roberts, K. D., Azad, M. A. K., Wang, J., Horne, A. S., Thompson, P. E., Nation, R. L., ... & Li, J. (2015). Probing the Penetration of Antimicrobial Polymyxin Lipopeptides into Gram-Negative Bacteria. Bioconjugate Chemistry, 26(4), 723–731. [Link]

-

Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure–Activity Relationships of Polymyxin Antibiotics. Journal of Medicinal Chemistry, 53(5), 1898–1916. [Link]

-

ResearchGate. (n.d.). The structure of polymyxin B1. The fatty acyl " tail " is highlighted... [Link]

-

Gallardo-Godoy, A., Hansford, K. A., Muldoon, C., Becker, B., & Cooper, M. A. (2019). Structure-Function Studies of Polymyxin B Lipononapeptides. Molecules, 24(3), 553. [Link]

-

ResearchGate. (n.d.). The effect of exogenous fatty acids on polymyxin B, colistin, and... [Link]

-

Nation, R. L., Velkov, T., & Li, J. (2014). Pharmacology of polymyxins: new insights into an 'old' class of antibiotics. Future Microbiology, 9(1), 73-87. [Link]

-

ResearchGate. (n.d.). Structure of polymyxin B. Fatty acid: this compound for... [Link]

-

Boakes, S., Sura,V., & Moskowitz, S. M. (2022). Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. Journal of Medicinal Chemistry, 65(23), 15826–15837. [Link]

-

ResearchGate. (n.d.). Molecular structures of the dilipidated polymyxin analogues. [Link]

-

ResearchGate. (n.d.). Representative polymyxin structure and its biosynthesis based on... [Link]

-

Falagas, M. E., & Kasiakou, S. K. (2006). Toxicity of polymyxins: a systematic review of the evidence from old and recent studies. Critical Care, 10(1), R27. [Link]

-

ResearchGate. (n.d.). Total and Semisyntheses of Polymyxin Analogues with 2-Thr or 10-Thr Modifications to Decipher the Structure-Activity Relationship and Improve the Antibacterial Activity. [Link]

-

ResearchGate. (n.d.). (PDF) Structure-Activity Relationships of Polymyxin Antibiotics. [Link]

-

The Comprehensive Antibiotic Resistance Database. (n.d.). polymyxin B1. [Link]

-

ResearchGate. (n.d.). (PDF) Polymyxin and Related Peptide Antibiotics. [Link]

-

Shaheen, M., Li, J., & He, J. (2013). Polymyxin P is the active principle in suppressing phytopathogenic Erwinia spp. by the biocontrol rhizobacterium Paenibacillus polymyxa M-1. BMC Microbiology, 13, 137. [Link]

-

Boakes, S., & Moskowitz, S. M. (2023). Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023. Antibiotics, 12(11), 1601. [Link]

-

Vaara, M. (2010). A Novel Polymyxin Derivative That Lacks the Fatty Acid Tail and Carries Only Three Positive Charges Has Strong Synergism with Agents Excluded by the Intact Outer Membrane. Antimicrobial Agents and Chemotherapy, 54(8), 3341-3346. [Link]

-

Vaara, M. (2008). Novel Polymyxin Derivatives Carrying Only Three Positive Charges Are Effective Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 52(9), 3229-3236. [Link]

-

ResearchGate. (n.d.). Stereochemical formula (A) and general molecular structure (B) of polymyxin B. Abbreviations. [Link]

-

Orwa, J. A., Govaerts, C., Busson, R., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2001). Isolation and structural characterization of polymyxin B components. Journal of Chromatography A, 912(2), 369-373. [Link]

Sources

- 1. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Penetration of Antimicrobial Polymyxin Lipopeptides into Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Polymyxin Derivatives Carrying Only Three Positive Charges Are Effective Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Note: Quantitative Analysis of 6-Methyloctanoic Acid in Dairy Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed and validated protocol for the quantification of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA) of interest in dairy products, utilizing gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of free fatty acids, a robust derivatization to their corresponding fatty acid methyl esters (FAMEs) is employed to ensure optimal chromatographic separation and mass spectrometric detection. This guide provides a comprehensive workflow, from lipid extraction from a dairy matrix to instrumental analysis and data interpretation, designed for researchers, scientists, and professionals in drug development and food analysis.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of lipids found in various natural sources, particularly in dairy products and ruminant meats.[1] this compound (C9H18O2), a member of this class, contributes to the characteristic flavor profiles of certain cheeses and other fermented dairy products.[2] Accurate quantification of this and other BCFAs is crucial for quality control, authenticity assessment of dairy products, and in metabolic research, as BCFAs are known to play roles in metabolic regulation.[3][4]

The analytical challenge in quantifying this compound lies in its structural similarity to other fatty acid isomers and its inherent low volatility.[3] Gas chromatography-mass spectrometry (GC-MS) offers the high resolving power and sensitivity required for this analysis. However, direct injection of free carboxylic acids into a GC system can lead to poor peak shape and thermal degradation.[5] To overcome these issues, a derivatization step is essential. This protocol employs a widely accepted method of converting the carboxylic acid to its more volatile and thermally stable methyl ester derivative (6-methyloctanoate).[1][6]

This document provides a step-by-step methodology, including sample preparation from a dairy matrix, derivatization, optimized GC-MS parameters, and data analysis, to ensure reliable and reproducible quantification of this compound.

Materials and Reagents

-

Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, n-Heptane

-

Reagents:

-

This compound standard (CAS 504-99-4)

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

0.5 M Methanolic Sodium Hydroxide (NaOH)

-

14% Boron trifluoride in methanol (BF3/MeOH)

-

-

Equipment:

-

Homogenizer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Glassware: test tubes, round-bottom flasks, pipettes

-